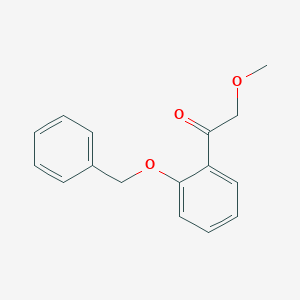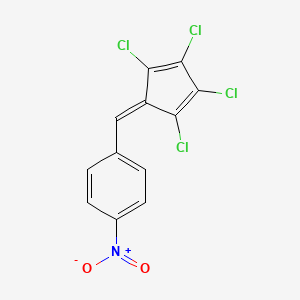
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane is a complex organic compound characterized by its unique structure, which includes a tetrachlorinated cyclopentadienylidene ring and a p-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane typically involves the reaction of tetrachlorocyclopentadiene with p-nitrobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and recrystallization, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)methane
- (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-methylphenyl)methane
- (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane
Uniqueness
Compared to similar compounds, (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-nitrophenyl)methane is unique due to the presence of the p-nitrophenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
63161-03-5 |
|---|---|
Molecular Formula |
C12H5Cl4NO2 |
Molecular Weight |
337.0 g/mol |
IUPAC Name |
1-nitro-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene |
InChI |
InChI=1S/C12H5Cl4NO2/c13-9-8(10(14)12(16)11(9)15)5-6-1-3-7(4-2-6)17(18)19/h1-5H |
InChI Key |
IMKHPTXYFMGMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=C(C(=C2Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




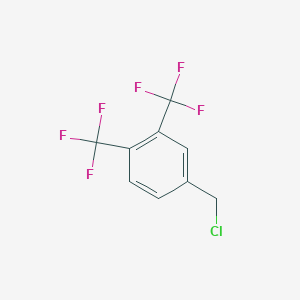
![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
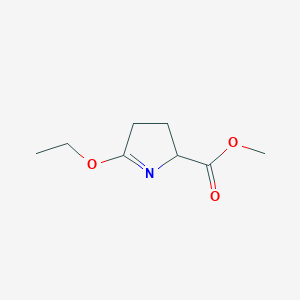
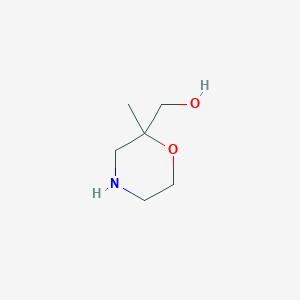
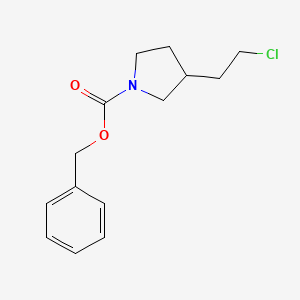
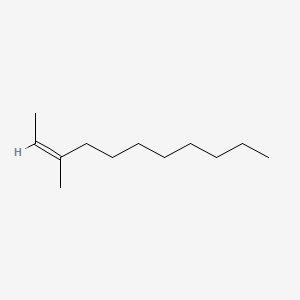


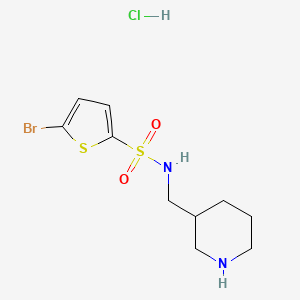
![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)

